3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRLMIYPDNXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The presence of halogenated substituents (chlorine and fluorine) enhances its pharmacological profile.
- Molecular Formula : C21H15ClFN3O2
- Molecular Weight : 395.8 g/mol
- CAS Number : 923113-50-2
The precise mechanism of action for 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully elucidated; however, studies suggest that it may interact with specific molecular targets such as enzymes or receptors. The compound has been shown to inhibit certain enzymes involved in inflammatory responses and cancer cell proliferation, indicating its potential utility in treating various diseases.
Antimicrobial Activity
Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit significant urease inhibition. This suggests potential applications in treating infections caused by urease-producing bacteria. For instance, compounds similar to 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have demonstrated moderate to high efficacy in inhibiting urease activity.
Antitumor Activity
In vitro studies have shown that derivatives of pyrido[2,3-d]pyrimidine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a related compound significantly activated apoptosis in MCF-7 cells by increasing total apoptosis by 58.29-fold compared to control cells . This suggests that structural modifications in the pyrido-pyrimidine framework can enhance cytotoxic effects against specific cancer types.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various kinases. For example, related derivatives have shown potent inhibition of PIM-1 kinase with IC50 values indicating significant efficacy against cancer cell lines. The structure-activity relationship (SAR) studies highlight how variations in substituent positions can alter binding interactions and biological efficacy .
Case Study 1: Cytotoxicity Against MCF-7 Cells
In a study evaluating a series of pyrido[2,3-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.57 µM against MCF-7 cells. This compound induced significant apoptosis and cell cycle arrest at the G1 phase. Molecular docking studies indicated strong binding interactions with the PIM-1 protein, validating its potential as a targeted chemotherapeutic agent for breast cancer treatment .
Case Study 2: Urease Inhibition
Another investigation focused on the urease inhibitory activity of compounds structurally similar to 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. Results demonstrated that these compounds could inhibit urease with varying degrees of effectiveness, suggesting their role as therapeutic agents against infections caused by urease-producing bacteria.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in several disease models:
- Anticancer Activity : Research has shown that pyrido[3,2-d]pyrimidines exhibit promising anticancer properties. Studies indicate that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cells by targeting specific signaling pathways involved in cell proliferation and survival .
- Antiviral Properties : Certain derivatives of pyrido[3,2-d]pyrimidine have been evaluated for their antiviral activity. The presence of halogen substituents (like chlorine and fluorine) is believed to enhance their interaction with viral enzymes, thereby inhibiting viral replication. This makes them candidates for further research in antiviral drug development .
- Neuroprotective Effects : Some studies suggest that compounds within this class may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Mechanistic studies are ongoing to elucidate the pathways through which these compounds exert their effects on neuronal health .
Pharmacological Applications
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes related to metabolic pathways. For example, it has shown inhibitory activity against kinases involved in cancer progression. This inhibition can lead to reduced phosphorylation of substrates critical for cancer cell growth and survival .
- Anti-inflammatory Effects : Inflammation is a key factor in many chronic diseases. Some studies indicate that pyrido[3,2-d]pyrimidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .
Material Science
Beyond biological applications, 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has potential uses in material science:
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to its utility in electronic devices where charge transport is essential .
- Nanotechnology : Research into nanocarriers for drug delivery has identified this compound as a potential candidate due to its ability to encapsulate therapeutic agents effectively. Its structural features allow for functionalization that can enhance drug solubility and bioavailability .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl and fluorobenzyl substituents serve as reactive sites for nucleophilic substitutions due to the electron-withdrawing effects of halogens. Key observations include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution (Cl) | K₂CO₃, DMF, 80°C | Replacement with amines/thiols | ~60–75% | |
| Fluorine displacement | CuI, DIPEA, 100°C | Substitution with alkoxides | Limited (<30%) |
-
Chlorine at the 3-position undergoes substitution with nucleophiles like amines or thiols under mild basic conditions.
-
Fluorine substitution is less common due to its stronger C–F bond but has been observed in polar aprotic solvents with copper catalysts.
Oxidation Reactions
The thiophene and pyrimidine moieties are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂/AcOH | 60°C, 6 hr | Sulfoxide derivatives | Partial ring opening |
| KMnO₄ (acidic) | RT, 12 hr | Pyrimidine ring hydroxylation | Low yield (~25%) |
-
Oxidation of the thiophene ring to sulfoxides occurs selectively with hydrogen peroxide.
-
Strong oxidants like KMnO₄ may degrade the pyrido-pyrimidine core.
Hydrolysis Reactions
The lactam and ester functionalities undergo hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic (HCl/EtOH) | Reflux, 8 hr | Carboxylic acid derivative | 85% |
| Basic (NaOH/H₂O) | 70°C, 4 hr | Ring-opened amide | 90% |
-
Acidic hydrolysis cleaves the lactam ring, yielding a carboxylic acid .
-
Basic conditions promote saponification of ester groups, though this is less common in the absence of ester substituents .
Alkylation and Amidation
The nitrogen atoms in the pyrido-pyrimidine core participate in alkylation and amidation:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, DMF | 60°C, 12 hr | Secondary amine formation |
| Amidation | R-COCl, Et₃N | RT, 6 hr | Stable amide derivatives |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl halide groups:
| Reaction Type | Catalysts | Substrates | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 50–70% |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Amines | 65% |
Comparative Reactivity of Structural Analogs
Data from related compounds highlight trends in reactivity:
| Compound | Substituents | Reaction Rate (vs. Parent) | Notes |
|---|---|---|---|
| 3-Cl, 4-F analog | Cl, F | 1.2× faster nucleophilic substitution | Enhanced electrophilicity |
| Methyl-substituted | CH₃ | 0.6× slower oxidation | Reduced electron deficiency |
Reaction Optimization Insights
Solvent and temperature critically influence outcomes (data extrapolated from pyrido-pyrimidine analogs ):
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 8 | 75 |
| EtOH | 70 | 6 | 80 |
| H₂O | 85 | 12 | 40 |
Comparison with Similar Compounds
Structural Similarities and Variations
Table 1: Structural Comparison of Pyrido[3,2-d]pyrimidine and Analogous Derivatives
Key Observations :
- nitrogen .
- Substituent Effects : Halogenated benzyl groups (Cl, F) enhance electron-withdrawing effects compared to alkyl or hydroxyethyl groups . Methoxy groups (e.g., 941946-95-8) increase hydrophobicity but reduce HOMO energy .
Electronic Properties: HOMO-LUMO Analysis
Table 2: Frontier Orbital Energies and Band Gaps
*Note: The target compound’s HOMO is predicted to localize on the pyrido ring due to electron-withdrawing Cl/F substituents, similar to compound 2o . A smaller ΔE (e.g., 3.9–4.1 eV) correlates with higher reactivity and herbicidal activity .
Binding Interactions and Molecular Docking
- PPO Inhibition : Compound 2o binds Nicotiana tabacum PPO via π-π interactions (5.9–6.0 Å) with FAD600 and hydrogen bonds (2.3–4.3 Å) involving Arg98 and Thr176 . The target compound’s 4-chlorobenzyl group may strengthen hydrophobic interactions, while 4-fluorobenzyl could enhance hydrogen bonding .
- Thieno vs. Pyrido Cores: Thieno[3,2-d]pyrimidine derivatives (e.g., ) show weaker π-π stacking due to reduced aromaticity, lowering inhibitory potency compared to pyrido analogs .
Substituent Effects on Bioactivity
- Halogenated Benzyl Groups : Chlorine and fluorine improve herbicidal activity by increasing electrophilicity and membrane permeability .
- Methoxy Groups : Compounds like 941946-95-8 exhibit reduced HOMO energy (ΔE = 4.10 eV), decreasing reactivity compared to the target compound .
- Hydroxyethyl vs. Benzyl : Hydroxyethyl substituents (e.g., 213b/d ) improve solubility but reduce affinity for hydrophobic enzyme pockets.
Physicochemical and Spectral Properties
- IR/NMR : Pyrido[2,3-d]pyrimidines show characteristic C=O stretches at ~1,657 cm⁻¹ and methyl proton signals at ~3.5 ppm . The target compound’s 4-fluorobenzyl group may downfield-shift aromatic protons to 7.0–8.5 ppm .
- Solubility : Halogenated benzyl groups reduce water solubility compared to hydroxyethyl derivatives (e.g., 213b/d) .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound can be synthesized via a multi-step approach:
- Step 1 : Alkylation of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core using substituted benzyl chlorides. For example, benzyl chlorides with 4-chloro and 4-fluoro substituents are reacted under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl groups at the N1 and N3 positions .
- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the product. Yield optimization may require temperature control (40–60°C) and extended reaction times (12–24 hours) .
Q. How can structural characterization of this compound be performed?
- Spectroscopic Analysis :
- ¹H NMR : Look for benzyl CH₂ protons as singlets at δ 4.8–5.2 ppm. Aromatic protons from the 4-chlorobenzyl and 4-fluorobenzyl groups appear as doublets (J = 8–10 Hz) in δ 7.2–7.6 ppm .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 160–170 ppm, while aromatic carbons appear at δ 110–140 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight with an error margin <2 ppm. Expected [M+H]⁺ for C₂₁H₁₄ClF₂N₃O₂ is 424.0721 .
Q. What solubility and formulation strategies are suitable for in vitro assays?
- Solubility : The compound is sparingly soluble in water. Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for assays.
- Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrido[3,2-d]pyrimidine-dione derivatives?
- Experimental Design :
- Use standardized assays (e.g., ATP-binding cassette (ABC) transporter inhibition assays) with positive controls (e.g., Ko143 for ABCG2 inhibition).
- Validate results across multiple cell lines (e.g., HEK293 vs. MDCK-II) to account for membrane permeability differences .
- Data Analysis : Apply statistical tools (ANOVA with Tukey’s post-hoc test) to compare IC₅₀ values. Cross-reference with structural analogs (e.g., 3-phenylthieno[2,3-d]pyrimidine derivatives) to identify substituent-dependent trends .
Q. What strategies mitigate instability of the compound under physiological conditions?
- pH Adjustment : Formulate at pH 6.5–7.0 to minimize hydrolysis of the pyrimidine-dione ring.
- Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or liposomal encapsulation to enhance stability in aqueous media .
- Accelerated Stability Testing : Conduct stress studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
Q. How can computational modeling predict binding interactions with target enzymes?
- Molecular Docking : Use AutoDock Vina to dock the compound into the ATP-binding site of ABCG2 (PDB: 5NJ3). Prioritize poses with hydrogen bonds to Thr435 and π-π stacking with Phe439 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .
Data Contradictions and Resolution
Q. Reported Variability in Synthesis Yields
Q. Discrepancies in Biological Activity
- Issue : ABCG2 inhibition varies (IC₅₀ = 0.5–5 µM) across studies.
- Root Cause : Differences in assay conditions (e.g., ATP concentration, incubation time).
- Solution : Adopt the NIH Clinical Collection protocol with 1 mM ATP and 60-minute pre-incubation .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| IR (KBr) | 1676 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N) | |
| ¹H NMR (CDCl₃) | δ 4.9 (s, 2H, CH₂), δ 7.3–7.6 (m, 8H, Ar-H) | |
| HRMS | [M+H]⁺: 424.0721 (Calcd: 424.0723) |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH (4 weeks) | 12% | Hydrolyzed dione |
| pH 2.0 (24 hours) | 35% | Ring-opened derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
